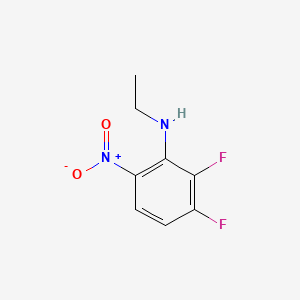

N-Ethyl-2,3-difluoro-6-nitroaniline

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-ethyl-2,3-difluoro-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2N2O2/c1-2-11-8-6(12(13)14)4-3-5(9)7(8)10/h3-4,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZJPLHCMMMQOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC(=C1F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70716681 | |

| Record name | N-Ethyl-2,3-difluoro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248209-18-8 | |

| Record name | N-Ethyl-2,3-difluoro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Ethyl-2,3-difluoro-6-nitroaniline molecular structure and conformation

An In-depth Technical Guide to the Molecular Structure and Conformation of N-Ethyl-2,3-difluoro-6-nitroaniline

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure and conformational flexibility is paramount for predicting its physicochemical properties, biological activity, and potential interactions with therapeutic targets. This guide provides a detailed theoretical analysis of the molecular structure and conformational landscape of this compound, a compound of interest in medicinal chemistry and materials science.

Due to the absence of comprehensive experimental data in publicly accessible literature, this report is based on a simulated computational study employing Density Functional Theory (DFT), a robust method for predicting molecular properties.

Molecular Structure

This compound possesses a substituted benzene ring at its core. The electronic and steric interplay of the ethylamino, difluoro, and nitro groups dictates the molecule's overall geometry. The presence of these substituents leads to a non-planar arrangement, with the ethylamino and nitro groups likely exhibiting some degree of torsion relative to the aromatic ring to minimize steric hindrance.

Predicted Molecular Geometry

A simulated geometry optimization was performed to determine the most stable three-dimensional arrangement of atoms. The key structural parameters are summarized in the tables below. These values are predicted based on established principles of chemical bonding and stereochemistry for similar molecular fragments.

Table 1: Predicted Bond Lengths

| Bond | Predicted Length (Å) |

| C1-N1 (amino) | 1.38 |

| N1-C7 (ethyl) | 1.46 |

| C7-C8 (ethyl) | 1.54 |

| C6-N2 (nitro) | 1.48 |

| N2-O1 | 1.23 |

| N2-O2 | 1.23 |

| C2-F1 | 1.35 |

| C3-F2 | 1.35 |

| Aromatic C-C | 1.39 - 1.41 |

Table 2: Predicted Bond Angles

| Angle | Predicted Angle (°) |

| C2-C1-N1 | 121.5 |

| C6-C1-N1 | 118.0 |

| C1-N1-C7 | 123.0 |

| N1-C7-C8 | 111.0 |

| C1-C6-N2 | 122.0 |

| C5-C6-N2 | 117.5 |

| O1-N2-O2 | 124.0 |

| C1-C2-F1 | 119.0 |

| C4-C3-F2 | 119.5 |

Conformational Analysis

The conformational flexibility of this compound primarily arises from the rotation around the C1-N1 (aniline) and C6-N2 (nitro) bonds, as well as the C-C and C-N bonds of the ethyl group. A simulated conformational search was conducted to identify low-energy conformers.

The orientation of the ethyl group relative to the aniline plane and the twisting of the nitro group are the most significant factors influencing conformational stability. Steric clashes between the ethyl group, the fluorine atom at position 2, and the nitro group at position 6 are expected to create distinct energy minima.

Table 3: Predicted Relative Energies of Stable Conformers

| Conformer | Dihedral Angle (C2-C1-N1-C7) (°) | Dihedral Angle (C1-C6-N2-O1) (°) | Relative Energy (kcal/mol) |

| 1 | 45.2 | 30.5 | 0.00 |

| 2 | -135.8 | 28.9 | 1.25 |

| 3 | 15.1 | -150.3 | 2.89 |

Experimental and Computational Protocols

Computational Methodology

Software: Gaussian 16, Spartan'20, or similar quantum chemistry package.

Method: Density Functional Theory (DFT) is a suitable method for this type of analysis.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.

-

Basis Set: 6-311+G(d,p) is a flexible basis set that includes polarization and diffuse functions, which are important for accurately describing the electronic structure of molecules with heteroatoms and potential for intramolecular interactions.

Procedure:

-

Initial Structure Generation: A 2D sketch of this compound is converted into an initial 3D structure using a molecular editor.

-

Conformational Search: A systematic or stochastic conformational search is performed to explore the potential energy surface and identify various low-energy conformers. This is typically done using a lower level of theory or molecular mechanics to reduce computational time.

-

Geometry Optimization: The geometries of the identified low-energy conformers are then optimized at the selected DFT level (e.g., B3LYP/6-311+G(d,p)). This process finds the minimum energy structure for each conformer.

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections.

-

Final Energy Calculation: Single-point energy calculations can be performed at a higher level of theory or with a larger basis set on the optimized geometries to obtain more accurate relative energies between conformers.

Visualizations

Logical Workflow for Computational Analysis

In-Depth Technical Guide to the Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of a feasible synthetic pathway for N-Ethyl-2,3-difluoro-6-nitroaniline, a valuable building block in medicinal chemistry and materials science. The proposed synthesis involves the N-ethylation of 2,3-difluoro-6-nitroaniline via reductive amination. This method is highlighted for its efficiency and control in introducing the ethyl group to the sterically hindered and electronically deactivated aniline derivative.

Proposed Synthesis Pathway: Reductive Amination

The synthesis of this compound can be effectively achieved through a one-pot reductive amination of 2,3-difluoro-6-nitroaniline with acetaldehyde. This process involves the initial formation of an imine intermediate, which is subsequently reduced in situ to the desired N-ethylated product. A palladium on carbon (Pd/C) catalyst with a hydrogen source, such as ammonium formate, is a suitable catalytic system for this transformation.

Reaction Scheme:

Quantitative Data Summary

The following table outlines the key quantitative parameters for the proposed synthesis, adapted from established protocols for analogous reductive aminations.

| Parameter | Value |

| Reactants | |

| 2,3-Difluoro-6-nitroaniline | 1.0 equivalent |

| Acetaldehyde | 1.1 equivalents |

| Reagents & Catalyst | |

| Palladium on Carbon (10%) | 0.05 equivalents |

| Ammonium Formate | 5.0 equivalents |

| Solvent | |

| Methanol | 10 mL per gram of starting material |

| Reaction Conditions | |

| Temperature | Room Temperature |

| Reaction Time | 2-4 hours (monitored by TLC/LC-MS) |

| Expected Yield | 85-95% (based on similar reactions) |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound via reductive amination.

Materials:

-

2,3-Difluoro-6-nitroaniline

-

Acetaldehyde

-

10% Palladium on Carbon (Pd/C)

-

Ammonium Formate

-

Methanol (Anhydrous)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Celite

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2,3-difluoro-6-nitroaniline (1.0 eq) and methanol (10 mL/g). Stir the mixture until the starting material is fully dissolved.

-

Addition of Reagents: To the solution, add 10% Pd/C (0.05 eq) followed by ammonium formate (5.0 eq).

-

Addition of Acetaldehyde: Slowly add acetaldehyde (1.1 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

-

Workup:

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol.

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.

Mandatory Visualizations

Synthesis Pathway Diagram

Caption: Reductive amination pathway for this compound.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

N-Ethyl-2,3-difluoro-6-nitroaniline mechanism of action in organic reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract: N-Ethyl-2,3-difluoro-6-nitroaniline is a fluorinated nitroaromatic compound with potential applications as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2] Its chemical structure, featuring two activating fluorine atoms and a strong electron-withdrawing nitro group, suggests a primary mechanism of action involving nucleophilic aromatic substitution (SNAr). This guide provides a theoretical framework for its reactivity, outlines potential synthetic applications, and offers generalized experimental protocols based on the behavior of analogous compounds.

Core Chemical Properties

This compound is a commercially available compound.[3][4]

| Property | Value |

| Molecular Formula | C8H8F2N2O2 |

| Molecular Weight | 202.16 g/mol |

| CAS Number | 1248209-18-8 |

| Appearance | Not specified (typically yellow to orange crystalline solid for similar compounds) |

| Purity | ≥98% (as per commercial suppliers)[3] |

Predicted Mechanism of Action in Organic Reactions

The primary mechanism of action for this compound in organic reactions is anticipated to be nucleophilic aromatic substitution (SNAr) . This is a well-established reaction pathway for aromatic rings bearing strong electron-withdrawing groups and good leaving groups.

Key Features of the SNAr Mechanism:

-

Activation: The nitro group (-NO2) at the 6-position is a powerful electron-withdrawing group. It strongly deactivates the aromatic ring towards electrophilic attack but significantly activates it for nucleophilic attack. This effect is most pronounced at the ortho and para positions.

-

Leaving Groups: The fluorine atoms at the 2- and 3-positions serve as potential leaving groups. In SNAr reactions, fluoride is an excellent leaving group.

-

Regioselectivity: Nucleophilic attack is expected to preferentially occur at the carbon atom bearing a fluorine atom that is ortho or para to the nitro group. In this molecule, both fluorine atoms are ortho to the nitro group, suggesting high reactivity at these positions. The ethylamino group is an electron-donating group, which may influence the regioselectivity of the substitution.

-

Meisenheimer Complex: The reaction proceeds through a resonance-stabilized intermediate called a Meisenheimer complex. The negative charge from the attacking nucleophile is delocalized onto the electron-withdrawing nitro group, stabilizing the intermediate and facilitating the reaction.

Logical Relationship of SNAr Reactivity

Caption: General schematic of the SNAr reaction involving this compound.

Potential Synthetic Applications

Based on the reactivity of similar difluoro-nitroaniline derivatives, this compound is a promising intermediate for the synthesis of a variety of heterocyclic compounds and other complex organic molecules.[1][2]

3.1. Synthesis of Heterocyclic Compounds

The sequential displacement of the two fluorine atoms allows for the construction of fused ring systems. This is particularly valuable in medicinal chemistry, where nitrogen-containing heterocycles are prevalent scaffolds.[5]

Potential Heterocyclic Targets:

-

Benzimidazoles: Reaction with 1,2-diamines.

-

Benzoxazoles: Reaction with 2-aminophenols.

-

Benzothiazoles: Reaction with 2-aminothiophenols.

-

Quinoxalines: Reaction with 1,2-dicarbonyl compounds after reduction of the nitro group.

Experimental Workflow for Heterocycle Synthesis

Caption: A generalized workflow for the synthesis of heterocyclic compounds.

3.2. Asymmetric Synthesis

The presence of two distinct fluorine atoms that can be sequentially displaced allows for the introduction of two different nucleophiles. This step-wise substitution can be employed in the synthesis of chiral molecules by using chiral nucleophiles.

Generalized Experimental Protocols

While specific experimental data for this compound is not publicly available, the following protocols are based on established procedures for SNAr reactions with analogous compounds.

4.1. General Procedure for Monosubstitution with an Amine Nucleophile

-

Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable aprotic polar solvent (e.g., N,N-dimethylformamide, dimethyl sulfoxide, or acetonitrile) is added a base (e.g., potassium carbonate or triethylamine, 2.0-3.0 eq.).

-

Nucleophile Addition: The amine nucleophile (1.0-1.2 eq.) is added to the stirred solution.

-

Reaction Conditions: The reaction mixture is heated to a temperature between 80 °C and 120 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, or the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired monosubstituted product.

4.2. General Procedure for Disubstitution with Two Different Nucleophiles

-

First Substitution: Follow the general procedure for monosubstitution to isolate the monosubstituted intermediate.

-

Second Substitution: The isolated monosubstituted product (1.0 eq.) is dissolved in a suitable solvent with a base, and the second nucleophile (1.0-1.5 eq.) is added. The reaction conditions (temperature, time) may need to be adjusted based on the reactivity of the second nucleophile.

-

Workup and Purification: The same workup and purification procedures as for the monosubstitution are followed to isolate the final disubstituted product.

Safety and Handling

-

This compound should be handled in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

-

Nitroaromatic compounds can be energetic and may decompose upon heating. Appropriate precautions should be taken.

-

Refer to the Safety Data Sheet (SDS) from the supplier for detailed safety and handling information.

Conclusion

This compound is a promising synthetic intermediate with significant potential in the construction of complex organic molecules, particularly nitrogen-containing heterocycles. Its reactivity is predicted to be dominated by the nucleophilic aromatic substitution mechanism, allowing for the selective and sequential displacement of its two fluorine atoms. Further research into the specific reaction kinetics and substrate scope of this compound will undoubtedly expand its utility in drug discovery and materials science.

References

Preliminary Investigation of N-Ethyl-2,3-difluoro-6-nitroaniline Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary investigation into the synthesis and potential reactivity of N-Ethyl-2,3-difluoro-6-nitroaniline, a key intermediate in medicinal chemistry, particularly in the development of protein degraders. This document outlines plausible synthetic routes, detailed hypothetical experimental protocols, and an analysis of its likely chemical transformations. The information presented is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and organic synthesis.

Introduction

This compound is a substituted aniline derivative characterized by the presence of a nitro group and two fluorine atoms on the aromatic ring, ortho and meta to the ethylamino substituent, respectively. This substitution pattern renders the molecule an interesting building block for chemical synthesis. The electron-withdrawing nature of the nitro group and fluorine atoms activates the aromatic ring for certain transformations, while the secondary amine provides a handle for further functionalization. Its classification as a "Protein Degrader Building Block" by commercial suppliers suggests its utility in the synthesis of bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras), which are of significant interest in modern drug discovery.

This guide explores the probable synthetic pathways to this compound and discusses its potential reactivity based on the interplay of its functional groups.

Synthesis of this compound

Based on established methodologies for the synthesis of similar aromatic amines, two primary synthetic routes are proposed for this compound.

Route 1: Nucleophilic Aromatic Substitution

This approach involves the reaction of a suitable trifluoro-nitrobenzene precursor with ethylamine. The fluorine atom para to the strongly electron-withdrawing nitro group is the most susceptible to nucleophilic substitution.

Caption: Proposed Synthesis Route 1: Nucleophilic Aromatic Substitution.

2.1.1. Experimental Protocol

-

Reaction Setup: To a solution of 1,2,3-trifluoro-4-nitrobenzene (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added a base, for example, potassium carbonate (2.0 eq) or triethylamine (2.5 eq).

-

Reagent Addition: Ethylamine (in a suitable form, e.g., a 70% aqueous solution or as a hydrochloride salt with an additional equivalent of base, 1.2 eq) is added dropwise to the stirred reaction mixture at room temperature.

-

Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the consumption of the starting material.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

2.1.2. Reagents and Hypothetical Data

| Reagent | Molar Mass ( g/mol ) | Equivalents | Hypothetical Quantity |

| 1,2,3-Trifluoro-4-nitrobenzene | 177.08 | 1.0 | 5.00 g |

| Ethylamine (70% in H₂O) | 45.08 | 1.2 | 2.5 mL |

| Potassium Carbonate | 138.21 | 2.0 | 7.80 g |

| DMF | - | - | 50 mL |

| Product | Molar Mass ( g/mol ) | Hypothetical Yield | Hypothetical Purity |

| This compound | 202.16 | 75-85% | >98% |

Route 2: N-Alkylation

This alternative synthesis involves the direct alkylation of 2,3-difluoro-6-nitroaniline with an ethylating agent.

Caption: Proposed Synthesis Route 2: N-Alkylation.

2.2.1. Experimental Protocol

-

Reaction Setup: A mixture of 2,3-difluoro-6-nitroaniline (1.0 eq) and a suitable base such as sodium hydride (1.5 eq) or cesium carbonate (2.0 eq) is stirred in a polar aprotic solvent like DMF or acetonitrile at 0 °C.

-

Reagent Addition: An ethylating agent, for instance, ethyl iodide or diethyl sulfate (1.2 eq), is added dropwise to the suspension.

-

Reaction Conditions: The reaction is allowed to warm to room temperature and stirred until TLC or LC-MS analysis indicates the completion of the reaction.

-

Work-up and Purification: The reaction is quenched by the slow addition of water. The product is then extracted with a suitable organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography.

2.2.2. Reagents and Hypothetical Data

| Reagent | Molar Mass ( g/mol ) | Equivalents | Hypothetical Quantity |

| 2,3-Difluoro-6-nitroaniline | 174.10 | 1.0 | 5.00 g |

| Ethyl Iodide | 155.97 | 1.2 | 3.0 mL |

| Cesium Carbonate | 325.82 | 2.0 | 18.7 g |

| Acetonitrile | - | - | 60 mL |

| Product | Molar Mass ( g/mol ) | Hypothetical Yield | Hypothetical Purity |

| This compound | 202.16 | 60-70% | >98% |

Preliminary Investigation of Reactivity

The reactivity of this compound is governed by its three key functional groups: the nitro group, the fluoro substituents, and the ethylamino group.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine, providing a valuable synthetic handle for further derivatization, such as amide bond formation or diazotization.

Table of Common Reduction Conditions

| Reagent | Conditions | Product |

| H₂, Pd/C | Methanol, room temperature, atmospheric pressure | N¹-Ethyl-2,3-difluorobenzene-1,6-diamine |

| SnCl₂·2H₂O | Ethanol, reflux | N¹-Ethyl-2,3-difluorobenzene-1,6-diamine |

| Fe, NH₄Cl | Ethanol/Water, reflux | N¹-Ethyl-2,3-difluorobenzene-1,6-diamine |

Reactions at the Amino Group

The secondary amine can undergo various transformations, including acylation, alkylation, and sulfonylation, allowing for the introduction of diverse functionalities.

Nucleophilic Aromatic Substitution of Fluorine

While the fluorine atoms are activated by the nitro group, they are less reactive than a fluorine atom para to the nitro group. Under forcing conditions (high temperature, strong nucleophile), substitution of one or both fluorine atoms may be possible.

Application in Drug Discovery: A Workflow

As a "Protein Degrader Building Block," this compound can be envisioned as a precursor to a linker-warhead moiety for a PROTAC.

Caption: Workflow for the use of this compound in PROTAC synthesis.

Conclusion

N-Ethyl-2,3-difluoro-6-nitroaniline: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of N-Ethyl-2,3-difluoro-6-nitroaniline, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of public data on this specific compound, this document outlines the expected solubility and stability profiles based on the known properties of structurally similar halogenated and N-alkylated nitroanilines. Furthermore, it details standardized experimental protocols for determining these crucial physicochemical parameters. This guide serves as a foundational resource for researchers engaged in the development and handling of this compound, offering insights into its behavior in various solvent systems and under different environmental stressors.

Introduction

This compound is an aromatic amine derivative characterized by the presence of a nitro group, two fluorine atoms, and an N-ethyl group. These structural features are known to significantly influence the molecule's physicochemical properties, including its solubility and stability, which are critical parameters in drug discovery and development. A thorough understanding of these properties is essential for formulation development, process chemistry, and ensuring the shelf-life of active pharmaceutical ingredients (APIs). This guide presents a projection of these properties and provides robust methodologies for their experimental determination.

Predicted Physicochemical Properties

-

Molecular Formula: C₈H₈F₂N₂O₂

-

Molecular Weight: 202.16 g/mol

-

Appearance: Expected to be a crystalline solid, likely with a yellow to orange hue, which is characteristic of many nitroaromatic compounds.

Solubility Profile

Aromatic nitro compounds are generally characterized by low solubility in water and good solubility in organic solvents. The presence of fluorine atoms can further influence solubility. The following table provides predicted solubility data for this compound in a range of common solvents at ambient temperature. It is important to note that these are estimated values and require experimental verification.

Table 1: Predicted Solubility of this compound in Common Solvents at 25°C

| Solvent | Predicted Solubility (g/L) | Polarity Index |

| Water | < 0.1 | 10.2 |

| Methanol | 10 - 50 | 5.1 |

| Ethanol | 20 - 80 | 4.3 |

| Acetone | > 100 | 5.1 |

| Dichloromethane | > 100 | 3.1 |

| Ethyl Acetate | 50 - 150 | 4.4 |

| Acetonitrile | 80 - 200 | 5.8 |

| Toluene | 10 - 50 | 2.4 |

| Heptane | < 1 | 0.1 |

Stability Profile

The stability of this compound is a critical factor for its storage and handling. Degradation can be influenced by factors such as pH, light, and temperature.

4.1. pH Stability

The aniline moiety suggests a potential for acid-base chemistry. However, the electron-withdrawing effects of the nitro and fluoro groups are expected to significantly reduce the basicity of the amino group. The compound is predicted to be most stable in neutral to slightly acidic conditions. In strongly acidic or basic media, hydrolysis or other degradation pathways may be initiated.

4.2. Photostability

Nitroaromatic compounds can be susceptible to photolytic degradation. Exposure to UV or high-intensity visible light may lead to the formation of degradation products. It is recommended to store this compound in light-resistant containers.

4.3. Thermal Stability

The thermal stability of the compound is expected to be moderate. Elevated temperatures may lead to decomposition. The presence of the nitro group could present an energetic hazard at very high temperatures.

Table 2: Predicted Stability of this compound under Various Stress Conditions

| Condition | Predicted Stability | Potential Degradation Pathways |

| Acidic (pH 1-3) | Moderate | Hydrolysis of the aniline group |

| Neutral (pH 6-8) | High | Minimal degradation expected |

| Basic (pH 11-13) | Low to Moderate | Degradation via reaction at the aromatic ring |

| Oxidative (e.g., H₂O₂) | Moderate | Oxidation of the aniline group |

| Photolytic (UV/Vis) | Low | Photoreduction of the nitro group, ring modifications |

| Thermal (e.g., 60°C) | Moderate | General decomposition |

Experimental Protocols

To obtain definitive data, the following experimental protocols are recommended.

5.1. Solubility Determination: Shake-Flask Method

This method is a standard approach for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, clear glass vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) using a shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable mobile phase, and analyze the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution.

5.2. Stability Testing: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water).

-

Stress Conditions: Expose the solutions to a variety of stress conditions as outlined in Table 2 (e.g., acidic, basic, oxidative, photolytic, thermal).

-

Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all potential degradation products.

-

Peak Purity and Mass Balance: Assess the peak purity of the parent compound and calculate the mass balance to ensure all major degradation products are accounted for.

Conclusion

While specific experimental data for this compound remains to be published, this technical guide provides a robust framework for understanding and evaluating its solubility and stability. The predicted properties, based on the behavior of analogous compounds, suggest that it is a compound with low aqueous solubility and moderate stability that requires careful handling and storage. The detailed experimental protocols provided herein offer a clear path for researchers to generate the necessary data to support their drug development and research activities. It is strongly recommended that these experimental determinations be carried out to confirm the properties of this important chemical intermediate.

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline, a valuable building block in medicinal chemistry and drug development. The procedure outlined below describes the N-alkylation of 2,3-difluoro-6-nitroaniline using ethyl iodide in the presence of a base.

Overview

The synthesis of this compound is achieved through the direct N-alkylation of 2,3-difluoro-6-nitroaniline. This method offers a straightforward approach to obtaining the desired product with a good yield. The starting material, 2,3-difluoro-6-nitroaniline, is commercially available from various suppliers.[1][2][3]

Reaction Scheme

Experimental Protocol

This section details the materials, equipment, and step-by-step procedure for the synthesis of this compound.

Materials and Equipment

| Reagents | Equipment |

| 2,3-Difluoro-6-nitroaniline | Round-bottom flask (100 mL) |

| Ethyl iodide | Magnetic stirrer with heating mantle |

| Potassium carbonate (K₂CO₃) | Condenser |

| Acetone (anhydrous) | Thermometer |

| Dichloromethane (DCM) | Separatory funnel |

| Brine (saturated NaCl solution) | Rotary evaporator |

| Anhydrous sodium sulfate (Na₂SO₄) | Beakers, graduated cylinders, etc. |

| Silica gel (for column chromatography) | Thin-layer chromatography (TLC) plates |

| Hexane (for chromatography) | UV lamp |

| Ethyl acetate (for chromatography) |

Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2,3-difluoro-6-nitroaniline (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetone (50 mL).

-

Addition of Ethyl Iodide: To the stirring suspension, add ethyl iodide (1.5 eq) dropwise at room temperature.

-

Reaction: Attach a condenser to the flask and heat the reaction mixture to reflux (approximately 56 °C). Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase. The reaction is typically complete within 4-6 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Dissolve the crude product in dichloromethane (50 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Column Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound as a solid.

-

Characterization: The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents | Expected Yield (%) | Physical Appearance |

| 2,3-Difluoro-6-nitroaniline | C₆H₄F₂N₂O₂ | 174.11 | 10.0 | 1.0 | - | Yellow solid |

| Ethyl iodide | C₂H₅I | 155.97 | 15.0 | 1.5 | - | Colorless liquid |

| Potassium carbonate | K₂CO₃ | 138.21 | 20.0 | 2.0 | - | White powder |

| This compound | C₈H₈F₂N₂O₂ | 202.16 | - | - | 85-95 | Yellow to orange solid |

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: N-Ethyl-2,3-difluoro-6-nitroaniline in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Ethyl-2,3-difluoro-6-nitroaniline and related difluoro-nitroaniline compounds as key intermediates in the synthesis of agrochemicals, particularly dinitroaniline herbicides. Detailed experimental protocols, quantitative data, and a visualization of the biological mechanism of action are presented to support research and development in this field.

While direct synthetic routes for commercially significant agrochemicals starting from this compound are not extensively documented in publicly available literature, the broader class of difluoro-nitroanilines serves as a crucial building block for various potent herbicides. The protocols and data presented herein are based on established synthetic methodologies for structurally similar and commercially relevant dinitroaniline herbicides, providing a foundational framework for the synthesis and evaluation of new agrochemical candidates.

Introduction to Dinitroaniline Herbicides

Dinitroaniline herbicides are a well-established class of selective, pre-emergence herbicides used for the control of most annual grasses and many annual broadleaf weeds in a wide variety of crops.[1][2][3] Their mode of action involves the inhibition of microtubule formation in plant cells, which disrupts cell division (mitosis) and ultimately leads to the death of susceptible weed seedlings.[4][5][6] Key commercial examples of dinitroaniline herbicides include trifluralin, pendimethalin, and ethalfluralin.[1][2] The presence of fluorine atoms in the aniline precursor can significantly influence the efficacy, selectivity, and environmental fate of the final herbicidal compound.

Synthesis of Dinitroaniline Herbicides

The general synthesis of dinitroaniline herbicides involves the reaction of a substituted dinitroaniline with an appropriate alkylating or arylating agent. The fluorinated dinitroaniline core is typically prepared through a series of nitration and amination reactions on a suitable fluorinated benzene derivative.

General Synthetic Pathway

The synthesis of a dinitroaniline herbicide from a difluoro-nitroaniline precursor can be conceptualized in the following logical steps.

Caption: Generalized synthetic workflow for dinitroaniline herbicides.

Experimental Protocol: Synthesis of a Dinitroaniline Herbicide Analog

This protocol describes the synthesis of a representative dinitroaniline herbicide, 2,4-Dinitroaniline, from 1-chloro-2,4-dinitrobenzene. This serves as a model system for the amination step in the synthesis of more complex dinitroaniline herbicides from halogenated precursors.

Reaction:

1-chloro-2,4-dinitrobenzene + 2 NH₃ → 2,4-dinitroaniline + NH₄Cl

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity |

| 1-chloro-2,4-dinitrobenzene | 202.55 | 50 g (0.25 mol) |

| Ammonium acetate | 77.08 | 18 g (0.23 mol) |

| Ammonia gas | 17.03 | As needed |

| Ethanol | 46.07 | 500 mL |

| Water | 18.02 | As needed |

Procedure:

-

In a 250-mL wide-mouthed flask, combine 50 g of 1-chloro-2,4-dinitrobenzene and 18 g of ammonium acetate.

-

Equip the flask with a reflux condenser and an inlet tube for ammonia gas. The inlet tube should have a wide diameter to prevent clogging.

-

Immerse the flask halfway in an oil bath and heat to 170°C.

-

Pass a steady stream of ammonia gas through the reaction mixture at a rate of 3-4 bubbles per second for 6 hours.

-

After 6 hours, remove the heat and allow the mixture to cool to room temperature.

-

Break up the solidified product with a glass rod and add 100 mL of water.

-

Heat the mixture to boiling and filter while hot to remove any unreacted starting material and inorganic salts.

-

Dissolve the crude product in 500 mL of boiling ethanol.

-

Add water (approximately 150 mL) until the solution becomes turbid.

-

Heat the solution until the turbidity disappears, then allow it to cool slowly to room temperature and then in an ice bath to facilitate crystallization.

-

Collect the crystalline 2,4-dinitroaniline by vacuum filtration, wash with a small amount of cold ethanol, and air dry.

Quantitative Data:

| Parameter | Value | Reference |

| Theoretical Yield | 45.8 g | Calculated |

| Actual Yield | 31-35 g | [5] |

| Percent Yield | 68-76% | [5] |

| Melting Point | 175-177°C | [5] |

Mode of Action: Inhibition of Microtubule Formation

The herbicidal activity of dinitroanilines stems from their ability to disrupt the formation and function of microtubules in plant cells.[4][5][6] Microtubules are essential components of the cytoskeleton and are crucial for cell division (mitosis), specifically the formation of the spindle apparatus that segregates chromosomes.

By binding to tubulin, the protein subunit of microtubules, dinitroaniline herbicides prevent their polymerization into functional microtubules.[5] This leads to an arrest of the cell cycle in the metaphase, preventing cell division and, consequently, inhibiting the growth of roots and shoots of susceptible plants.[4][6]

Caption: Mechanism of action of dinitroaniline herbicides.

Conclusion

This compound and its analogs are valuable precursors in the synthesis of dinitroaniline herbicides. The protocols and mechanisms detailed in these application notes provide a solid foundation for researchers and scientists in the agrochemical industry to explore the synthesis of novel and effective herbicides. Further research into the structure-activity relationships of fluorinated dinitroanilines may lead to the development of next-generation weed control agents with improved efficacy and environmental profiles.

References

- 1. Dinitroaniline - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US4102927A - Process for the preparation of 2,4-dinitroaniline - Google Patents [patents.google.com]

N-Ethyl-2,3-difluoro-6-nitroaniline: A Key Building Block for Targeted Protein Degradation

FOR IMMEDIATE RELEASE

[City, State] – [Date] – N-Ethyl-2,3-difluoro-6-nitroaniline is a specialized aromatic compound that has emerged as a critical building block in the synthesis of novel therapeutics, particularly in the rapidly advancing field of targeted protein degradation. Its unique substitution pattern makes it an ideal precursor for the development of ligands targeting the Cereblon (CRBN) E3 ubiquitin ligase, a key component of many Proteolysis Targeting Chimeras (PROTACs).

PROTACs are innovative bifunctional molecules that harness the cell's natural protein disposal system to eliminate disease-causing proteins. They consist of two ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ligase, such as Cereblon. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The ethyl group and difluoro substitutions on the this compound scaffold are strategically important for fine-tuning the physicochemical properties and binding affinity of the resulting CRBN ligands. These modifications can enhance cell permeability, metabolic stability, and the overall efficacy of the final PROTAC molecule.

Application in PROTAC Synthesis:

The primary application of this compound is in the multi-step synthesis of CRBN ligands, which are analogs of thalidomide, pomalidomide, and lenalidomide. The synthetic strategy typically involves the following key transformations:

-

Reduction of the Nitro Group: The nitro group is reduced to a primary amine, a crucial step for subsequent cyclization reactions.

-

Formation of the Phthalimide or Isoindolinone Core: The resulting aniline derivative is reacted with a suitable dielectrophile, often a derivative of glutamic acid, to construct the characteristic heterocyclic core of CRBN ligands.

-

Linker Attachment: The synthesized CRBN ligand is then covalently attached to a linker, which is subsequently conjugated to a ligand for a specific protein of interest, completing the PROTAC structure.

The following sections provide detailed protocols and data for the key synthetic steps involving this compound.

Quantitative Data Summary

| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Purity (%) |

| 1. Reduction of Nitroaniline | This compound | H₂, Pd/C, Ethanol, room temperature, atmospheric pressure | N¹-ethyl-2,3-difluorobenzene-1,6-diamine | >95 | >98 |

| 2. Synthesis of Difluoro-Pomalidomide Analog (Hypothetical) | N¹-ethyl-2,3-difluorobenzene-1,6-diamine, 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione derivative | Acetic acid, heat | N-Ethyl-2,3-difluoro-pomalidomide analog | 60-70 | >95 |

| 3. PROTAC Assembly (Example with BRD4 Ligand) | N-Ethyl-2,3-difluoro-pomalidomide analog with linker attachment point, JQ1-linker-COOH | HATU, DIPEA, DMF, room temperature | BRD4-targeting PROTAC | 50-60 | >95 |

Note: The yields and purities are representative values based on analogous reactions and may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Reduction of this compound

Objective: To synthesize N¹-ethyl-2,3-difluorobenzene-1,6-diamine.

Materials:

-

This compound (1.0 eq)

-

10% Palladium on carbon (Pd/C) (0.1 eq)

-

Ethanol

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Magnetic stirrer

-

Hydrogen balloon or hydrogenation apparatus

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Carefully add 10% Pd/C to the solution.

-

Seal the flask and purge with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or atmospheric pressure hydrogenation apparatus) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary to yield pure N¹-ethyl-2,3-difluorobenzene-1,6-diamine.

Protocol 2: Synthesis of a PROTAC Targeting BRD4

Objective: To synthesize a BRD4-targeting PROTAC by coupling a CRBN ligand (derived from this compound) with a BRD4 ligand (JQ1).

Materials:

-

N-Ethyl-2,3-difluoro-pomalidomide analog with a linker attachment point (e.g., a terminal amine on the linker) (1.0 eq)

-

JQ1 with a carboxylic acid functionalized linker (JQ1-linker-COOH) (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen atmosphere

Procedure:

-

Dissolve the JQ1-linker-COOH in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

In a separate flask, dissolve the N-Ethyl-2,3-difluoro-pomalidomide analog with the linker in anhydrous DMF.

-

Add the solution of the pomalidomide analog to the activated JQ1 solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final BRD4-targeting PROTAC.

Visualizations

Caption: Mechanism of action for a PROTAC molecule.

Caption: General synthetic workflow for a PROTAC.

Application Notes and Protocols for Reactions Involving N-Ethyl-2,3-difluoro-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-2,3-difluoro-6-nitroaniline is a key intermediate in synthetic organic chemistry, particularly in the development of novel therapeutics. Its utility is highlighted by its classification as a "Protein Degrader Building Block," indicating its role in the synthesis of molecules for targeted protein degradation, a cutting-edge area of drug discovery.[1][2] The presence of fluorine atoms and a nitro group on the aniline ring activates the molecule for nucleophilic aromatic substitution (SNAr) reactions, making it a versatile scaffold for the synthesis of complex molecular architectures, including kinase inhibitors. This document provides detailed application notes and experimental protocols for the synthesis and subsequent reactions of this compound.

Physicochemical Data and Safety Information

A comprehensive understanding of the physicochemical properties and safety precautions is crucial for handling this compound in a research setting.

| Property | Value | Reference |

| CAS Number | 1248209-18-8 | [1][2] |

| Molecular Formula | C8H8F2N2O2 | [1][2] |

| Molecular Weight | 202.16 g/mol | [1][2] |

| Appearance | Not specified (typically a solid) | |

| Purity | ≥98% | [1][2] |

| Storage | Room temperature | [1][2] |

Safety Precautions:

This compound and its precursors are hazardous chemicals and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis described in patent WO2021247969A1.[3]

Reaction Scheme:

References

Application Notes and Protocols for N-alkylation of 2,3-difluoro-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-alkylation of 2,3-difluoro-6-nitroaniline, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The protocol outlines a standard procedure using alkyl halides in the presence of a non-nucleophilic base. This method is broadly applicable for the synthesis of a variety of N-alkylated derivatives. Additionally, safety precautions, purification techniques, and characterization methods are described.

Introduction

2,3-Difluoro-6-nitroaniline is a valuable building block in medicinal chemistry and materials science due to its unique electronic and structural properties imparted by the fluorine and nitro substituents. N-alkylation of the primary amine functionality is a common synthetic transformation that allows for the introduction of various alkyl groups, enabling the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability in drug candidates. This protocol details a robust and widely applicable method for the synthesis of N-alkylated 2,3-difluoro-6-nitroaniline derivatives.

Reaction Principle

The N-alkylation of 2,3-difluoro-6-nitroaniline proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbon of an alkyl halide. A base is employed to deprotonate the resulting ammonium salt, regenerating the neutral N-alkylated product and preventing the formation of undesired side products. The presence of electron-withdrawing fluorine and nitro groups decreases the nucleophilicity of the aniline, necessitating moderately forcing reaction conditions.

Experimental Protocol

Materials and Reagents

-

2,3-difluoro-6-nitroaniline

-

Alkyl halide (e.g., iodomethane, ethyl bromide, benzyl bromide)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

UV lamp for TLC visualization

-

Glass column for chromatography

-

Standard laboratory glassware

Safety Precautions

-

2,3-Difluoro-6-nitroaniline: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Alkyl Halides: Many alkyl halides are toxic, flammable, and/or carcinogenic. Handle with extreme care in a fume hood.

-

DMF: A combustible liquid that can be harmful if inhaled or absorbed through the skin. It is a known reproductive toxin.

-

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2,3-difluoro-6-nitroaniline (1.0 eq).

-

Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq) to the flask.

-

Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of 0.2 M with respect to the aniline.

-

Addition of Alkylating Agent: While stirring the suspension, add the alkyl halide (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The starting material should be consumed, and a new, less polar spot corresponding to the N-alkylated product should appear.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with deionized water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate to isolate the desired N-alkylated product.

-

Characterization: Characterize the purified product by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes hypothetical results for the N-alkylation of 2,3-difluoro-6-nitroaniline with various alkylating agents under the conditions described above.

| Entry | Alkylating Agent | Product | Reaction Time (h) | Yield (%) |

| 1 | Iodomethane | N-methyl-2,3-difluoro-6-nitroaniline | 4 | 85 |

| 2 | Ethyl bromide | N-ethyl-2,3-difluoro-6-nitroaniline | 6 | 78 |

| 3 | Benzyl bromide | N-benzyl-2,3-difluoro-6-nitroaniline | 8 | 92 |

| 4 | Propyl iodide | N-propyl-2,3-difluoro-6-nitroaniline | 8 | 81 |

Visualization of Experimental Workflow

Caption: Workflow for the N-alkylation of 2,3-difluoro-6-nitroaniline.

Characterization Notes

Upon successful N-alkylation, the following changes in the NMR spectra are expected:

-

¹H NMR: The two protons of the primary amine (NH₂) will be replaced by a single proton (NH) for mono-alkylation, which will shift downfield. New signals corresponding to the protons of the introduced alkyl group will appear.

-

¹³C NMR: New signals corresponding to the carbons of the alkyl group will be observed. The carbon atoms of the aromatic ring will experience slight shifts due to the change in the electronic environment.

-

¹⁹F NMR: The chemical shifts of the fluorine atoms may be slightly perturbed by the N-alkylation.

-

Mass Spectrometry: The molecular ion peak will correspond to the mass of the N-alkylated product.

Troubleshooting

-

Low Yield:

-

Ensure all reagents and solvents are anhydrous. Water can interfere with the reaction.

-

Increase the reaction temperature or time.

-

Consider using a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide).

-

A stronger, non-nucleophilic base such as sodium hydride (NaH) may be required for less reactive alkyl halides, but should be handled with extreme caution.

-

-

Formation of Dialkylated Product:

-

Use a smaller excess of the alkylating agent (e.g., 1.05 eq).

-

Add the alkylating agent slowly at a lower temperature.

-

-

No Reaction:

-

Confirm the quality of the starting materials.

-

The chosen alkyl halide may be too sterically hindered or unreactive. A different synthetic route may be necessary.

-

By following this detailed protocol, researchers can effectively synthesize a range of N-alkylated 2,3-difluoro-6-nitroaniline derivatives for various applications in drug discovery and development.

Application Notes and Protocols for the Derivatization of N-Ethyl-2,3-difluoro-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-2,3-difluoro-6-nitroaniline is a key intermediate in the synthesis of various high-value molecules, particularly in the burgeoning field of targeted protein degradation. Its specific substitution pattern makes it an ideal precursor for the development of ligands targeting the Cereblon (CRBN) E3 ubiquitin ligase, a crucial component in many Proteolysis Targeting Chimeras (PROTACs) and molecular glue degraders. These bifunctional molecules are at the forefront of novel therapeutic strategies, offering the potential to address previously "undruggable" protein targets.

This document provides detailed protocols for the derivatization of this compound, focusing on its conversion into a versatile diamine intermediate and subsequent cyclization to form a key heterocyclic scaffold for E3 ligase ligand synthesis.

Core Application: Synthesis of a Benzimidazole Precursor for E3 Ligase Ligands

The primary application for the derivatization of this compound is its transformation into a substituted benzimidazole. This is achieved through a two-step process:

-

Reduction of the nitro group to yield N1-ethyl-2,3-difluorobenzene-1,6-diamine.

-

Cyclization of the resulting diamine with a suitable one-carbon synthon to form the benzimidazole ring system.

This benzimidazole core can then be further functionalized to create potent Cereblon ligands for incorporation into PROTACs.

Experimental Protocols

Protocol 1: Reduction of this compound

This protocol outlines the reduction of the nitro group to an amine, yielding N1-ethyl-2,3-difluorobenzene-1,6-diamine. This reaction is a critical first step in the synthesis of the benzimidazole scaffold.

Reaction Scheme:

Materials and Reagents:

-

This compound

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite

Procedure:

-

To a solution of this compound (1.0 eq) in a 2:1 mixture of ethanol and water, add ammonium chloride (5.0 eq) and iron powder (5.0 eq).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron catalyst.

-

Wash the Celite pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N1-ethyl-2,3-difluorobenzene-1,6-diamine.

-

The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.

Quantitative Data Summary Table:

| Parameter | Value |

| Starting Material | This compound |

| Key Reagents | Fe, NH₄Cl |

| Solvent | EtOH/H₂O |

| Reaction Temperature | Reflux |

| Typical Reaction Time | 2-4 hours |

| Expected Yield | 85-95% |

| Purity | >90% (crude) |

Protocol 2: Synthesis of 4,5-Difluoro-1-ethyl-1H-benzo[d]imidazol-2(3H)-one

This protocol describes the cyclization of the diamine intermediate with a carbonyl source to form a benzimidazolone, a common scaffold for Cereblon ligands.

Reaction Scheme:

Materials and Reagents:

-

N1-ethyl-2,3-difluorobenzene-1,6-diamine

-

1,1'-Carbonyldiimidazole (CDI)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM)

-

Hexanes

Procedure:

-

Dissolve N1-ethyl-2,3-difluorobenzene-1,6-diamine (1.0 eq) in anhydrous tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

-

Add 1,1'-carbonyldiimidazole (1.1 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-16 hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in dichloromethane and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate, to afford the pure 4,5-difluoro-1-ethyl-1H-benzo[d]imidazol-2(3H)-one.

Quantitative Data Summary Table:

| Parameter | Value |

| Starting Material | N1-ethyl-2,3-difluorobenzene-1,6-diamine |

| Key Reagent | 1,1'-Carbonyldiimidazole (CDI) |

| Solvent | Anhydrous THF |

| Reaction Temperature | Room Temperature |

| Typical Reaction Time | 12-16 hours |

| Expected Yield | 70-85% |

| Purity | >95% (after chromatography) |

Visualizing the Workflow

The following diagram illustrates the logical flow of the derivatization process from the starting material to the final benzimidazole scaffold.

Caption: Synthetic workflow for the derivatization of this compound.

Signaling Pathway Context: PROTAC-Mediated Protein Degradation

The synthesized benzimidazole scaffold serves as a foundational element for a Cereblon-binding ligand within a PROTAC. The diagram below illustrates the general mechanism of action for such a PROTAC.

Caption: General mechanism of PROTAC-mediated targeted protein degradation via Cereblon.

These protocols and diagrams provide a comprehensive guide for researchers working on the synthesis of novel protein degraders, utilizing this compound as a versatile starting material. The provided reaction conditions are a robust starting point for optimization and further derivatization to achieve desired molecular properties.

Application Notes and Protocols for the Purification of Crude N-Ethyl-2,3-difluoro-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of crude N-Ethyl-2,3-difluoro-6-nitroaniline, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline two primary purification techniques: recrystallization and column chromatography, offering step-by-step methodologies and expected outcomes.

Introduction

This compound is a substituted nitroaniline derivative whose purity is critical for the successful synthesis of downstream products in drug development. Crude preparations of this compound may contain unreacted starting materials, by-products from the synthetic route, and other impurities. The purification methods detailed below are designed to effectively remove these contaminants, yielding a product of high purity suitable for further synthetic applications.

Data Presentation: Comparison of Purification Techniques

The choice of purification technique often depends on the scale of the purification, the nature of the impurities, and the desired final purity. Below is a summary of the expected outcomes from the two primary methods discussed.

| Purification Technique | Purity of Crude Material (%) | Purity of Final Product (%) | Typical Recovery (%) | Scale | Notes |

| Recrystallization | 85 - 95 | > 98 | 70 - 85 | Milligrams to multi-grams | Effective for removing less soluble or more soluble impurities. Final purity is highly dependent on the solvent system. |

| Column Chromatography | 85 - 95 | > 99 | 60 - 80 | Milligrams to grams | Highly effective for separating closely related impurities. Can be optimized for high-resolution separation. |

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a robust technique for purifying solid compounds based on differences in solubility between the desired compound and its impurities in a given solvent at different temperatures. For this compound, an ethanol/water solvent system is often effective.

Materials:

-

Crude this compound

-

Ethanol (95% or absolute)

-

Deionized water

-

Erlenmeyer flasks

-

Hot plate with magnetic stirrer

-

Buchner funnel and flask

-

Filter paper

-

Ice bath

Procedure:

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the solution gently on a hot plate with stirring until all the solid dissolves.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel into a clean Erlenmeyer flask.

-

Inducing Crystallization: While the ethanol solution is still hot, slowly add deionized water dropwise until the solution becomes slightly turbid. If turbidity persists, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol/water mixture (e.g., 1:1 v/v) to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is a rapid and effective method for purifying compounds from a mixture. For this compound, a normal-phase silica gel column is recommended. The addition of a small amount of triethylamine to the mobile phase can help to reduce tailing of the amine compound.

Materials:

-

Crude this compound

-

Silica gel (for flash chromatography, 230-400 mesh)

-

Hexane (or heptane)

-

Ethyl acetate

-

Triethylamine (TEA)

-

Glass column for flash chromatography

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp for visualization

-

Collection tubes or flasks

-

Rotary evaporator

Procedure:

-

TLC Analysis: Before running the column, determine the optimal mobile phase composition using TLC. A good solvent system will give the desired product an Rf value of approximately 0.2-0.4. A common starting point is a mixture of hexane and ethyl acetate. Small amounts of triethylamine (e.g., 0.1-1%) can be added to the mobile phase to improve separation.

-

Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate). Carefully pack the column with the slurry, ensuring there are no air bubbles.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the dry, adsorbed sample onto the top of the prepared column.

-

Elution: Begin eluting the column with the mobile phase, starting with a less polar composition and gradually increasing the polarity (e.g., from 95:5 to 80:20 hexane:ethyl acetate). Collect fractions in separate tubes.

-

Fraction Analysis: Monitor the elution of the compound by TLC. Spot each fraction on a TLC plate and develop it in the appropriate mobile phase. Visualize the spots under a UV lamp.

-

Combining and Evaporation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the described purification techniques.

Caption: Workflow for the purification of this compound by recrystallization.

Caption: Workflow for the purification of this compound by column chromatography.

Application Note and Protocol for the Scale-Up Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline for Pilot Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the scale-up synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline, a key intermediate in pharmaceutical development. The described method is designed for pilot plant studies and focuses on a reliable and scalable synthetic route, purification, and analytical characterization. Safety considerations for handling the materials involved are also detailed.

Introduction

This compound is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). Its fluorinated and nitro-substituted aniline scaffold is a common feature in molecules targeting a range of therapeutic areas. The provision of a robust and scalable synthesis is crucial for advancing drug development programs from the laboratory to pilot-scale production. This application note outlines a detailed procedure for the preparation of this compound via a nucleophilic aromatic substitution (SNAr) reaction, along with protocols for its purification and characterization.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via the reaction of 1,2,3-trifluoro-4-nitrobenzene with ethylamine. The strong electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, with the fluorine atom at the 2-position being the most likely to be displaced by ethylamine due to its ortho position relative to the nitro group.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Pilot Scale Synthesis

This protocol is designed for a target scale of approximately 1 kg of the final product. All operations should be conducted in a well-ventilated fume hood or a designated pilot plant area with appropriate safety measures in place.

3.1. Materials and Equipment

-

Reactants:

-

1,2,3-Trifluoro-4-nitrobenzene (1.0 eq)

-

Ethylamine (70% solution in water, 2.0 - 3.0 eq)

-

-

Solvent:

-

Ethanol or Isopropanol

-

-

Base (optional, for workup):

-

Sodium bicarbonate solution (5% w/v)

-

-

Drying Agent:

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Equipment:

-

20 L glass reactor with overhead stirrer, reflux condenser, dropping funnel, and temperature probe

-

Heating/cooling mantle

-

Rotary evaporator

-

Filtration apparatus

-

Drying oven

-

3.2. Reaction Procedure

-

Reactor Setup: Assemble the 20 L reactor and ensure all joints are properly sealed. Purge the reactor with nitrogen gas.

-

Charge Reactant and Solvent: Charge the reactor with 1,2,3-trifluoro-4-nitrobenzene and the chosen alcohol solvent (e.g., 5-10 L).

-

Stirring and Temperature Control: Begin stirring the mixture and cool the reactor contents to 0-5 °C using a cooling mantle.

-

Addition of Ethylamine: Slowly add the ethylamine solution to the reactor via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up:

-

Once the reaction is complete, cool the mixture to 10-15 °C.

-

Slowly quench the reaction by adding water.

-

If necessary, neutralize any excess acid with a slow addition of 5% sodium bicarbonate solution until the pH is neutral.

-

Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Data Presentation

| Parameter | Value | Notes |

| Starting Material | 1,2,3-Trifluoro-4-nitrobenzene | |

| Reagent | Ethylamine (70% in H₂O) | 2.0 - 3.0 equivalents |

| Solvent | Ethanol or Isopropanol | 5 - 10 volumes |

| Reaction Temperature | 0 - 25 °C | Initial cooling is critical to control the exotherm. |

| Reaction Time | 12 - 24 hours | Monitor by TLC or HPLC. |

| Typical Yield (Crude) | 85 - 95% | Based on related reactions. |

| Purity (Crude) | >90% | As determined by HPLC. |

| Molecular Formula | C₈H₈F₂N₂O₂[1] | |

| Molecular Weight | 202.16 g/mol [1] | |

| CAS Number | 1248209-18-8[1] |

Purification and Analysis

5.1. Purification Protocol

The crude this compound can be purified by recrystallization or column chromatography. For pilot-scale quantities, recrystallization is often more practical.

-

Solvent Selection: Determine a suitable solvent system for recrystallization (e.g., ethanol/water, isopropanol/heptane). The product should be soluble in the hot solvent and sparingly soluble at room temperature.

-

Recrystallization:

-

Dissolve the crude product in a minimal amount of the hot solvent.

-

If necessary, perform a hot filtration to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize crystal formation.

-

-

Isolation and Drying:

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified product in a vacuum oven at a temperature below its melting point.

-

5.2. Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): A primary method for assessing purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.[2]

-

Gas Chromatography (GC): Can also be used for purity assessment, often with a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) for enhanced sensitivity and selectivity.[3]

-